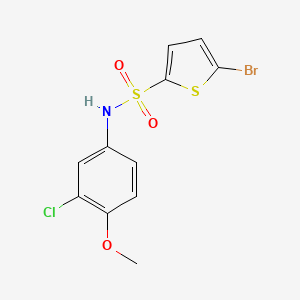![molecular formula C14H14N2O3 B4542642 (5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)
(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirooxindole derivatives, including compounds similar to "(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile," typically involves multicomponent reactions that offer a one-pot, efficient approach to these complex molecules. For instance, Adib et al. (2015) describe a one-pot, multicomponent synthesis of 5′-amino-2,2′-dioxospiro[indoline-3,3′-pyrrole]-4′-carbonitriles, which involves a Knoevenagel condensation reaction followed by treatment with isocyanides to afford spiro-bis-γ-lactams (Adib et al., 2015).
Molecular Structure Analysis
The molecular structure of spirooxindole derivatives is characterized by the spiro linkage, which significantly influences the compound's stereochemistry and reactivity. For instance, compounds similar to the one have been analyzed using various spectroscopic and crystallographic techniques to determine their configuration and conformation (Acheson et al., 1972).
Chemical Reactions and Properties
Spirooxindole derivatives undergo a range of chemical reactions, reflecting their rich chemical properties. For example, reactions with alcohols, ketoximes, and triarylphosphines lead to the formation of various heterocyclic compounds, demonstrating the versatility of the spirooxindole scaffold in synthetic chemistry (Kayukova et al., 1998).
Physical Properties Analysis
The physical properties of spirooxindole derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry and material science. These properties are often studied using techniques like thermal gravimetric analysis and differential scanning calorimetry (Nalini et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and redox behavior, of spirooxindole derivatives are influenced by the spiro structure and the functional groups present. Studies have explored the oxidative behavior, radical formation, and electrophilic substitution reactions typical for these compounds, contributing to their utility in synthetic organic chemistry (Capdevielle & Maumy, 1993).
Propriétés
IUPAC Name |
2-(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-4-12-11(9-10)14(18-7-2-8-19-14)13(17)16(12)6-5-15/h3-4,9H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFQNZYWPIBKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5'-Methyl-2'-oxospiro[[1,3]dioxane-2,3'-indolin]-1'-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-4-methylbenzamide](/img/structure/B4542575.png)

![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)

![3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4542593.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)

![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)
![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4542628.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)